3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
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Overview
Description
3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C15H23NO It is characterized by its unique structure, which includes a methoxy group and multiple methyl groups attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) at the appropriate position on the naphthalene ring.
Methylation: Addition of methyl groups (-CH3) to achieve the desired tetramethyl substitution.
Amine Introduction: Conversion of a functional group on the naphthalene ring to an amine (-NH2) group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 3-Isopropyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenamine
Uniqueness
3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of methoxy and multiple methyl groups provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2)6-7-15(3,4)11-9-13(17-5)12(16)8-10(11)14/h8-9H,6-7,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXDOMMAKFRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC(=C(C=C21)N)OC)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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